molecular formula C4H5N5O3 B3046853 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- CAS No. 131394-19-9

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-

Cat. No.: B3046853
CAS No.: 131394-19-9
M. Wt: 171.11 g/mol
InChI Key: RNOFFEQSFLGZHK-UHFFFAOYSA-N
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Description

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- is a chemical compound with the molecular formula C4H5N5O3 It contains a five-membered tetrazole ring substituted with a nitro group and an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Nitration: The tetrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acetone Substitution: The final step involves the substitution of the acetone moiety onto the tetrazole ring. This can be achieved through a nucleophilic substitution reaction using acetone and a suitable base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The acetone moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, acetone, various nucleophiles.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Substituted acetone derivatives.

Scientific Research Applications

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including explosives and propellants due to the presence of the nitro group.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring and acetone moiety also contribute to the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanone, 1-(5-amino-2H-tetrazol-2-yl)
  • 2-Propanone, 1-(5-methyl-2H-tetrazol-2-yl)
  • 2-Propanone, 1-(5-chloro-2H-tetrazol-2-yl)

Uniqueness

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-nitrotetrazol-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c1-3(10)2-8-6-4(5-7-8)9(11)12/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOFFEQSFLGZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1N=C(N=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361521
Record name 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131394-19-9
Record name 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-
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